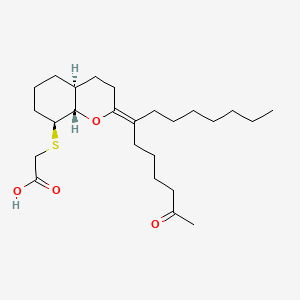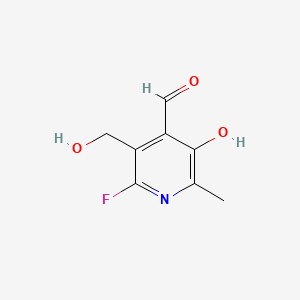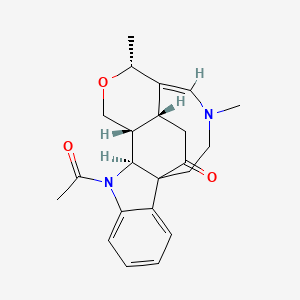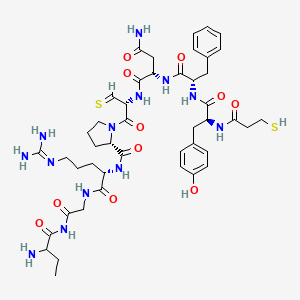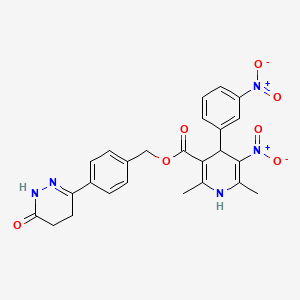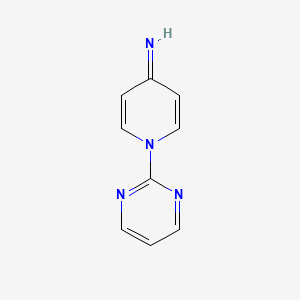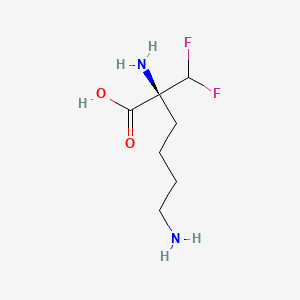
2-(Difluoromethyl)lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)lysine is a fluoroamino acid that is derived from lysine, with a difluoromethyl group attached at the second position.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often utilize difluoromethylation reagents and can be performed under both stoichiometric and catalytic conditions .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)lysine may involve large-scale difluoromethylation processes, leveraging metal-based methods for efficient transfer of the difluoromethyl group to the lysine molecule . The use of novel non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .
化学反应分析
Types of Reactions
2-(Difluoromethyl)lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the difluoromethyl group or other functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts for substitution reactions. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
科学研究应用
2-(Difluoromethyl)lysine has several scientific research applications:
作用机制
The mechanism of action of 2-(Difluoromethyl)lysine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, making it a potent modulator of biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Lysine: The parent compound of 2-(Difluoromethyl)lysine, which lacks the difluoromethyl group.
Difluoromethylated Amino Acids: Other amino acids with difluoromethyl groups, such as difluoromethylated alanine and difluoromethylated serine.
Uniqueness
This compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability, reactivity, and potential for various applications compared to its non-fluorinated counterparts .
属性
分子式 |
C7H14F2N2O2 |
|---|---|
分子量 |
196.2 g/mol |
IUPAC 名称 |
(2S)-2,6-diamino-2-(difluoromethyl)hexanoic acid |
InChI |
InChI=1S/C7H14F2N2O2/c8-5(9)7(11,6(12)13)3-1-2-4-10/h5H,1-4,10-11H2,(H,12,13)/t7-/m1/s1 |
InChI 键 |
WNICGTIQUHHISW-SSDOTTSWSA-N |
手性 SMILES |
C(CCN)C[C@@](C(F)F)(C(=O)O)N |
规范 SMILES |
C(CCN)CC(C(F)F)(C(=O)O)N |
同义词 |
2-(difluoromethyl)lysine alpha-difluoromethyllysine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


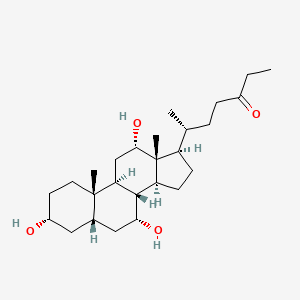
![N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide](/img/structure/B1227762.png)

![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B1227765.png)
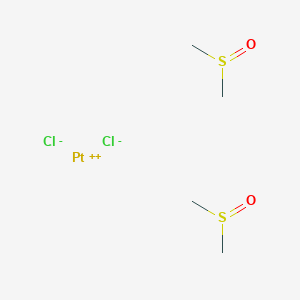
![(Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum](/img/structure/B1227768.png)

